![molecular formula C8H16Si B14678630 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane CAS No. 35815-05-5](/img/structure/B14678630.png)
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is a silicon-containing bicyclic compound. It is characterized by its unique structure, which includes a silicon atom integrated into a bicyclohexane framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 1,3,3-Trimethyl-3-silabicyclo[31The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions can be employed to modify the silicon-containing framework.
Substitution: The silicon atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride ions for substitution reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, ensuring the stability of the bicyclic framework .
Major Products
The major products formed from these reactions include silicon-oxygen compounds, reduced silicon derivatives, and substituted bicyclic compounds. These products are valuable intermediates in organic synthesis and materials science .
Applications De Recherche Scientifique
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethyl-3-germabicyclo[3.1.0]hexane: Similar in structure but contains a germanium atom instead of silicon.
1,3,3-Trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: Contains an oxygen atom in addition to the silicon atom.
Uniqueness
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is unique due to its silicon-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
35815-05-5 |
|---|---|
Formule moléculaire |
C8H16Si |
Poids moléculaire |
140.30 g/mol |
Nom IUPAC |
1,3,3-trimethyl-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H16Si/c1-8-4-7(8)5-9(2,3)6-8/h7H,4-6H2,1-3H3 |
Clé InChI |
SNPQZNIIFRZDSR-UHFFFAOYSA-N |
SMILES canonique |
CC12CC1C[Si](C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


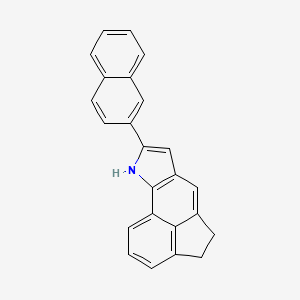
![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)

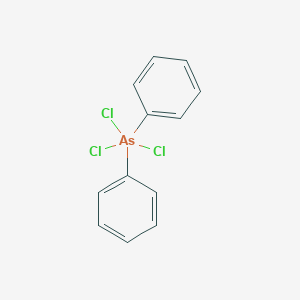
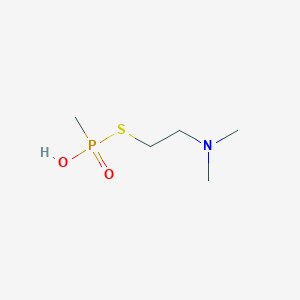

![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
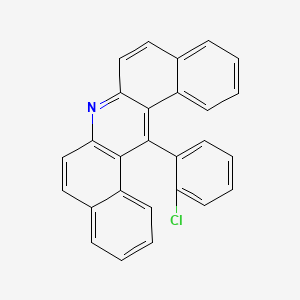
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
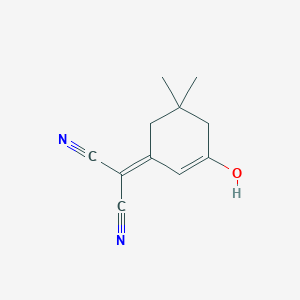
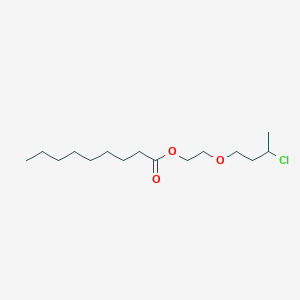
![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
